molecular formula C11H15NO3 B5835412 N-ethyl-3,4-dimethoxybenzamide

N-ethyl-3,4-dimethoxybenzamide

Cat. No.: B5835412
M. Wt: 209.24 g/mol
InChI Key: RZHREWGTKUEFOO-UHFFFAOYSA-N
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Description

N-Ethyl-3,4-dimethoxybenzamide is a secondary amide characterized by a benzamide backbone substituted with methoxy groups at the 3- and 4-positions and an ethyl group attached to the amide nitrogen. It is synthesized via copper-catalyzed oxidative coupling of 3,4-dimethoxybenzoic acid with N,N-diethylformamide, where partial dealkylation occurs, yielding the mono-dealkylated product (this compound) alongside the primary disubstituted amide (compound 22) . This reaction mechanism involves hydroperoxide-mediated radical pathways and iminium cation intermediates, typical of copper-based catalytic systems .

Properties

IUPAC Name

N-ethyl-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-4-12-11(13)8-5-6-9(14-2)10(7-8)15-3/h5-7H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHREWGTKUEFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with ethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-3,4-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-Acetyl-3,4-Dimethoxybenzamide

  • Structure : Differs by an acetyl group (-COCH₃) replacing the ethyl group on the amide nitrogen.
  • Synthesis : Prepared via microwave-assisted condensation of nitriles and carboxylic anhydrides using p-toluenesulfonic acid (PTSA) as a catalyst .
  • Properties :
    • Spectroscopy : FTIR shows -NH stretches (3070–3300 cm⁻¹) and dual C=O bands (~1650, 1750 cm⁻¹). NMR reveals NH protons as singlets at 8.5–9.5 ppm and carbonyl carbons at ~170–175 ppm .
  • Applications: Highlighted as a novel imide compound, though specific bioactivity is unspecified.

3,4-Dimethoxy-N-(4-Methoxy-3,7-Dimethylbenzothiazol-2-ylidene)Benzamide

  • Structure : Features a benzothiazole ring fused with a methoxy-substituted benzamide.
  • Properties : The extended aromatic system and sulfur atom may enhance π-π stacking and alter solubility compared to N-ethyl-3,4-dimethoxybenzamide.

3,4-Dichloro-N-{[1-(Dimethylamino)Cyclohexyl]Methyl}Benzamide

  • Structure : Contains dichloro substituents and a cyclohexylmethyl-dimethylamine moiety.
  • Applications : Identified as a psychoactive substance with stimulant effects, likely due to its lipophilic dichloro groups and tertiary amine enhancing blood-brain barrier penetration .

Pesticidal Benzamides (e.g., Etobenzanid, Diflufenican)

  • Structure : Halogenated aromatic rings (e.g., dichlorophenyl, trifluoromethyl) paired with alkoxy or sulfonyl groups.
  • Applications : Etobenzanid (herbicide) and diflufenican (pre-emergent herbicide) demonstrate how electron-withdrawing substituents enhance pesticidal activity compared to methoxy groups in this compound .

Comparative Data Table

Compound Name Key Substituents Synthesis Method Key Properties/Applications Reference
This compound Ethyl, 3,4-dimethoxy Copper-catalyzed oxidative dealkylation Minor product in amide synthesis
N-Acetyl-3,4-dimethoxybenzamide Acetyl, 3,4-dimethoxy Microwave-assisted PTSA catalysis Novel imide; spectral data available
3,4-Dimethoxybenzothiazole derivative Benzothiazole, methoxy Multi-step organic synthesis Bioactive scaffold (pharma databases)
3,4-Dichloro-cyclohexylmethyl benzamide Dichloro, cyclohexylmethyl-amine Undisclosed Psychoactive substance
Etobenzanid Dichlorophenyl, ethoxymethoxy Industrial synthesis Herbicide

Key Findings and Implications

  • Structural Influence : Ethyl and acetyl groups on the amide nitrogen modulate steric effects and hydrogen-bonding capacity, impacting reactivity and bioactivity. Methoxy groups enhance solubility but reduce electrophilicity compared to halogenated analogs.
  • Synthetic Routes : Copper catalysis and radical pathways dominate N-ethyl derivatives, while microwave-assisted methods enable efficient imide synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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